2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from basic precursors such as phthalic anhydride or similar compounds. For instance, derivatives of isoindole-1,3-dione have been synthesized through reactions involving phthalic anhydride and hydroxylamine hydrochloride or by treating isoindoline-1,3-dione with terminal dibromoalkanes. These methods demonstrate the versatility in synthesizing isoindole derivatives with varied functional groups (Banu, Rajora, Khatri, & Talesara, 2001).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of planar benzotriazole and isoindole units, which can exhibit specific angles and intramolecular hydrogen bonding that stabilize their molecular conformation. X-ray crystallography has played a crucial role in understanding these structures, revealing the orientation and interactions between different parts of the molecules (Wang, Jian, & Liu, 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives through processes such as aminocarbonylation and dehydrogenative annulation. These reactions not only extend the chemical diversity of the isoindole-1,3-dione derivatives but also highlight their reactivity and potential for further chemical modifications. The palladium-catalyzed aminocarbonylation, for instance, demonstrates a method for introducing substituents at specific positions of the isoindole ring (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and fluorescence, are of significant interest. Some derivatives exhibit fluorescence and are sensitive to solvent polarity, offering potential applications in materials science for sensing and imaging. Thermal analysis has shown that certain derivatives are stable up to temperatures around 317°C, indicating their suitability for applications requiring high thermal resistance (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and the ability to form various derivatives, highlight the versatility of these compounds. For example, reactions with primary amines, isocyanates, and thiocyanates have been explored to synthesize a wide range of derivatives with potential biological activity and applications in drug discovery and development (Howes & Pianka, 1980).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-14-10-5-1-2-6-11(10)15(21)19(14)9-22-16-17-12-7-3-4-8-13(12)18-16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILZFOBKZQVMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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